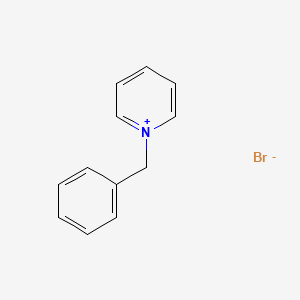

1-Benzylpyridin-1-ium bromide

Description

Properties

IUPAC Name |

1-benzylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.BrH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHCXRACKOPRO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948794 | |

| Record name | 1-Benzylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-31-3 | |

| Record name | NSC86449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovative Preparation Routes

Traditional Alkylation Approaches for 1-Benzylpyridin-1-ium Bromide Synthesis

The foundational method for synthesizing this compound is the Menshutkin reaction, a type of nucleophilic alkylation. This reaction involves the direct interaction of pyridine (B92270) with benzyl (B1604629) bromide, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. mdpi.com This SN2 type reaction is a cornerstone in the formation of quaternary ammonium (B1175870) salts.

The efficiency and outcome of the traditional synthesis are highly dependent on the careful optimization of reaction parameters.

Solvent: The choice of solvent plays a critical role in facilitating the reaction. Solvents commonly employed for the synthesis of pyridinium (B92312) salts include toluene, acetone, and acetonitrile (B52724). mdpi.comunimi.it These solvents are selected for their ability to dissolve the reactants and for their suitable boiling points for heated reactions. For instance, anhydrous acetonitrile or dichloromethane (B109758) can be used to minimize side reactions.

Temperature: The Menshutkin reaction often requires elevated temperatures to proceed at a practical rate. mdpi.com For example, a reaction involving a pyridine derivative and benzyl bromide in toluene was successfully carried out by heating the mixture to 90°C. mdpi.comunimi.it High temperatures increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus promoting the formation of the desired product.

Time: The duration of the reaction is another key variable that must be optimized. In the synthesis conducted at 90°C in toluene, a reaction time of 7 hours was required for the complete consumption of the starting pyridine derivative. mdpi.comunimi.it Reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the optimal time for reaction completion and to avoid the formation of degradation products from prolonged heating.

Table 1: Optimization of Traditional Synthesis Conditions

| Parameter | Condition | Rationale / Outcome |

|---|---|---|

| Solvent | Toluene, Acetone, Acetonitrile | Facilitates dissolution of reactants for the bimolecular reaction. mdpi.com |

| Temperature | 90°C | Provides sufficient energy to overcome the activation barrier, ensuring complete consumption of the starting material. mdpi.comunimi.it |

| Time | 7 hours | Allows for the reaction to reach completion at the specified temperature. mdpi.comunimi.it |

The molar ratio of the reactants, pyridine and benzyl bromide, is a crucial factor in maximizing the yield of this compound. To ensure the complete conversion of the pyridine starting material, an excess of the alkylating agent, benzyl bromide, is often used. In one documented synthesis, a twofold excess of benzyl bromide was used to drive the reaction to completion. mdpi.comunimi.it In other optimization strategies, a molar ratio of 1:1.2 of pyridine to benzyl bromide is suggested to compensate for any potential volatility losses and ensure a high conversion rate.

Table 2: Effect of Reagent Stoichiometry

| Reactant Ratio (Pyridine Derivative : Benzyl Bromide) | Observation | Reference |

|---|---|---|

| 1 : 2 | Used to achieve complete consumption of the pyridine starting material. | mdpi.comunimi.it |

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of this compound. These methods focus on reducing waste, eliminating the use of hazardous solvents, and lowering energy consumption.

A significant advancement in the green synthesis of pyridinium salts is the development of solvent-free, or "neat," reaction conditions. It has been demonstrated that the N-benzylation of a pyridine derivative can occur spontaneously when the crude product, containing the pyridine compound and unreacted benzyl bromide, is left standing. mdpi.com This transformation proceeds to quantitative formation of the pyridinium salt without the need for any solvent, representing a significant step towards a more environmentally friendly process. mdpi.com

Reducing the energy requirements of a reaction is a core principle of green chemistry. The synthesis of N-benzylated pyridinium salts has been observed to occur at room temperature under solvent-free conditions. mdpi.comunimi.itunimi.it This is particularly advantageous as it avoids the need for heating, which is often required in traditional methods. mdpi.com Performing the reaction at ambient temperature not only saves energy but also prevents the potential degradation of products that can occur at higher temperatures. mdpi.comunimi.itunimi.it

Table 3: Green Synthesis Parameters for N-Benzylated Pyridinium Salts

| Parameter | Condition | Advantage | Reference |

|---|---|---|---|

| Solvent | Solvent-free (neat) | Eliminates solvent waste and simplifies workup. | mdpi.comunimi.it |

| Temperature | Room Temperature | Reduces energy consumption and prevents thermal degradation of the product. | mdpi.comunimi.itunimi.it |

| Selectivity | Milder Conditions | Favors desired N-benzylation, minimizing by-product formation. | mdpi.com |

Strategies for High Purity Product Isolation and Yield Enhancement

The efficient synthesis of this compound necessitates optimized strategies for both maximizing the reaction yield and ensuring the high purity of the final product. Research and methodological refinements have identified several key parameters that can be controlled to achieve these goals, ranging from reaction conditions to purification techniques.

Key strategies for enhancing yield and purity involve the careful selection of solvents, optimization of reagent ratios, and precise control of reaction temperature. The foundational synthesis, a quaternization reaction, typically involves the S N2 type reaction of pyridine with benzyl bromide. To drive this reaction towards completion and minimize unreacted starting materials, a slight excess of pyridine relative to benzyl bromide is often employed, a common strategy being a 1:1.2 molar ratio of benzyl bromide to pyridine. The choice of solvent is also critical; anhydrous solvents such as acetonitrile or dichloromethane are preferred to minimize side reactions that could be promoted by the presence of water.

Furthermore, interesting findings show that the N-benzylation of pyridine derivatives can occur under very mild, solvent-free conditions at room temperature. mdpi.comunimi.itunimi.it This approach is advantageous as it avoids the use of high temperatures which can lead to product degradation and the formation of impurities. mdpi.comunimi.it Monitoring the reaction's progress, for instance by using thin-layer chromatography (TLC), allows for timely quenching of the reaction to prevent the formation of by-products.

Once the reaction is complete, the isolation of a high-purity product is paramount. Recrystallization is a highly effective method for purifying the crude this compound. A common solvent system for this purpose is a mixture of ethanol and ether, which effectively removes unreacted starting materials and other soluble impurities. For derivatives that may be hygroscopic, crystallization should be conducted under controlled moisture-free conditions, for example, by using Schlenk lines or a glovebox.

| Strategy | Parameter | Description | Impact |

|---|---|---|---|

| Reaction Optimization | Reagent Ratio | Use of a 1:1.2 molar ratio of benzyl bromide to pyridine. | Maximizes the conversion of the limiting reagent, enhancing yield. |

| Solvent Selection | Employing anhydrous solvents like acetonitrile or dichloromethane. | Minimizes water-related side reactions, improving purity. | |

| Temperature Control | Performing the reaction at room temperature under solvent-free conditions. mdpi.comunimi.it | Avoids thermal degradation of the product, leading to higher purity and yield. | |

| Purification | Recrystallization | Recrystallizing the crude product from an ethanol/ether mixture. | Effectively removes unreacted starting materials and impurities. |

| Moisture Control | Using Schlenk lines or gloveboxes for hygroscopic derivatives. | Prevents absorption of water, ensuring the isolation of a pure, anhydrous product. |

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a product that contains portions of all initial reactants, have emerged as powerful and efficient tools in organic synthesis. bohrium.com These reactions are characterized by their high atom economy, methodological simplicity, and ability to generate diverse molecular structures from simple precursors. bohrium.comacsgcipr.org In the context of this compound, MCRs provide a versatile platform for the synthesis of a wide array of structural analogues by first constructing a substituted pyridine core, which can then be N-benzylated.

Several classic MCRs are widely used for the synthesis of the pyridine ring, which forms the core of this compound analogues. These reactions allow for the introduction of various substituents onto the pyridine ring, thereby enabling the tuning of the physicochemical properties of the final pyridinium salt.

Prominent MCRs for pyridine synthesis include:

Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine derivative.

Guareschi-Thorpe Reaction: This method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to yield a substituted 2-pyridone.

Bohlmann-Rahtz Pyridine Synthesis: This synthesis builds the pyridine ring by reacting an enamine with an ethynyl ketone, which undergoes cyclization to form the aromatic pyridine product directly. acsgcipr.org

Kröhnke Pyridine Synthesis: This approach utilizes pyridinium salts themselves as key intermediates to react with α,β-unsaturated carbonyl compounds in the presence of an ammonium source to form new, highly substituted pyridines. acsgcipr.org

The primary advantage of using MCRs is the ability to systematically vary the starting components. By changing the aldehyde, β-ketoester, enamine, or other reactants, a library of diversely functionalized pyridines can be generated. Each of these pyridine analogues can then undergo the standard quaternization reaction with benzyl bromide (or a substituted benzyl bromide) to produce a wide range of novel this compound analogues. This strategy is highly valuable in fields like materials science and medicinal chemistry, where structural diversity is key to discovering compounds with desired properties.

| Multicomponent Reaction | Key Reactants | Product Type | Potential for Analogue Diversity |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia source | Dihydropyridine (requires oxidation) | High; variation of aldehyde and ketoester allows for diverse substitution patterns. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl compound | Substituted 2-Pyridone | Moderate; allows for functionalization at multiple positions of the pyridone ring. |

| Bohlmann-Rahtz Synthesis acsgcipr.org | Enamine, Ethynyl ketone | Substituted Pyridine | High; flexible choice of enamine and ethynyl ketone components. |

| Kröhnke Synthesis acsgcipr.org | Pyridinium salt, α,β-Unsaturated carbonyl, Ammonia source | Polysubstituted Pyridine | Very high; allows for the synthesis of complex, sterically hindered pyridines. |

Reactivity and Mechanistic Investigations of 1 Benzylpyridin 1 Ium Bromide

Nucleophilic Substitution Reactions Involving the Benzyl (B1604629) Moiety

The benzyl moiety of 1-benzylpyridin-1-ium bromide is susceptible to nucleophilic substitution reactions, a process of significant interest in organic synthesis. The reactivity of the benzylic carbon is enhanced by the adjacent phenyl group, which can stabilize the transition states of both SN1 and SN2 mechanisms. Primary benzylic halides, such as benzyl bromide from which the pyridinium (B92312) salt is formed, typically favor the SN2 pathway. ucalgary.caresearchgate.net

The reaction of pyridine (B92270) with benzyl bromide to form this compound is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. researchgate.net In reactions where the pyridinium ion acts as a leaving group, the mechanism is highly dependent on the substrate and reaction conditions. For a primary benzylic carbon, as in this compound, the reaction with a nucleophile generally proceeds through a bimolecular nucleophilic substitution (SN2) pathway. ucalgary.ca This mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom bonded to the pyridinium group, leading to an inversion of stereochemistry if the carbon is chiral.

However, the benzylic position is also capable of stabilizing a positive charge. The carbocation formed upon the departure of the pyridine leaving group is resonance-stabilized by the adjacent benzene (B151609) ring. ucalgary.castudy.com This stabilization can make an SN1 pathway competitive, particularly with secondary or tertiary benzylic systems, or in the presence of polar, protic solvents that can solvate the leaving group and the carbocation intermediate. study.comstackexchange.com For the primary benzyl system in this compound, the SN2 mechanism is generally predominant. ucalgary.ca

The rate and mechanism of nucleophilic substitution at the benzylic carbon are significantly influenced by substituents on both the benzyl group and the incoming nucleophile.

Substituents on the Benzyl Group: Electron-donating groups on the phenyl ring increase the rate of SN1 reactions by stabilizing the intermediate benzyl carbocation. stackexchange.com Conversely, electron-withdrawing groups destabilize the carbocation, slowing down the SN1 pathway and favoring the SN2 mechanism. In SN2 reactions, the electronic effects of substituents are less pronounced but can still influence the electrophilicity of the benzylic carbon. nih.gov For example, a p-nitro group, despite being electron-withdrawing, can enhance reactivity towards certain nucleophiles, possibly due to specific interactions with DNA. nih.gov

Substituents on the Nucleophile: The nature of the nucleophile is also critical. In the reaction of substituted benzylamines with benzyl bromide, electron-donating groups on the benzylamine (B48309) (the nucleophile) increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net This is consistent with the nucleophile's role in an SN2-type transition state. researchgate.net

The following table summarizes the effect of substituents on the reactivity of benzylamines towards benzyl bromide in methanol, which serves as a model for understanding nucleophilic attack on the benzyl group.

| Substituent on Benzylamine (X-C₆H₄CH₂NH₂) | Nature of Group | Relative Reaction Rate |

| 4-OCH₃ | Electron-donating | Increases |

| 4-CH₃ | Electron-donating | Increases |

| H | Neutral | Reference |

| 4-Cl | Electron-withdrawing | Decreases |

| 4-CF₃ | Electron-withdrawing | Decreases |

| 4-NO₂ | Electron-withdrawing | Decreases |

| Data derived from studies on substituted benzylamines reacting with benzyl bromide. researchgate.net |

Oxidation Pathways of this compound

The benzyl group of this compound can be selectively oxidized to yield valuable carbonyl compounds, such as benzaldehyde. This transformation is a key area of research, with a focus on developing efficient and environmentally friendly catalytic systems. researchgate.net The pyridinium salt itself can serve as a model compound for studying these oxidation mechanisms.

There is a growing interest in metal-free catalytic systems for oxidation reactions to avoid the cost and toxicity associated with heavy metals. this compound and related structures are central to the development of these methods.

Several metal-free approaches have been developed for the oxidation of benzyl bromides and related compounds:

Visible Light-Mediated Oxidation: Benzyl bromides can be oxidized to benzaldehydes using visible light in DMSO under an oxygen atmosphere, without the need for any additional catalyst or oxidant. researchgate.net This method represents a greener version of the Kornblum oxidation.

Molecular Iodine Catalysis: Molecular iodine in aqueous ammonia (B1221849) can facilitate the one-pot oxidative conversion of benzylic halides into aromatic amides. semanticscholar.org

Triazolium Iodide Catalysis: Triazolium iodide salts have been shown to be effective metal-free catalysts for the selective oxidative coupling of benzylamines to imines, with dioxygen from the air acting as the terminal oxidant. scispace.com The iodide anion is crucial for the catalytic activity. scispace.com

The selective oxidation of the C-H bonds in hydrocarbons to produce more valuable oxygenated compounds is a significant challenge in chemistry. Systems involving pyridinium salts are being explored for this purpose. The oxidation of the benzylic position of this compound to an aldehyde is a model for the selective oxidation of a particularly activated C-H bond.

Research has shown that bromide-catalyzed oxidation, using an alkali metal bromide like sodium bromide in conjunction with an oxidant such as Oxone®, can effectively convert primary alcohols to either aldehydes or carboxylic acids under mild conditions. researchgate.net This highlights the role of the bromide ion, present in this compound, in facilitating oxidation processes.

Reduction Chemistry of the Pyridinium Ring

The pyridinium ring in this compound is electron-deficient and can undergo reduction. This process is fundamental to the use of pyridinium salts in deaminative functionalization reactions, where they act as precursors to alkyl radicals. nih.gov

The key step in this chemistry is the single-electron reduction of the pyridinium cation (1) to form a neutral pyridyl radical (2). nih.gov This radical species is unstable and can subsequently undergo cleavage of the carbon-nitrogen bond, releasing a pyridine molecule and a benzyl radical.

The feasibility of this reduction is determined by the reduction potential of the pyridinium salt. This potential is influenced by both the steric and electronic properties of the substituents on the pyridinium ring and the nitrogen atom. nih.gov

Electronic Effects: Electron-withdrawing groups on the pyridine ring make the ring more electron-deficient, facilitating its reduction (i.e., making the reduction potential less negative).

Steric Effects: Increased steric bulk from substituents can also favor the reduction process. nih.gov

Single-Electron Reduction: 1-Benzylpyridin-1-ium + e⁻ → 1-Benzylpyridinyl radical

C-N Bond Cleavage: 1-Benzylpyridinyl radical → Pyridine + Benzyl radical

This ability to generate radicals via reduction makes pyridinium salts, including this compound, valuable intermediates in radical chemistry. nih.gov

Formation of Dihydropyridine (B1217469) Derivatives

N-alkylpyridinium salts, such as this compound, are versatile precursors for the synthesis of dihydropyridine derivatives, which are significant heterocyclic motifs in medicinal chemistry. The primary route to these compounds involves the reduction of the pyridinium ring. The aromatic pyridinium cation acts as an electron acceptor, readily undergoing reduction to form the corresponding non-aromatic 1,4-dihydropyridine (B1200194) or other isomeric forms (1,2-dihydropyridine).

Research has demonstrated specific instances of this transformation. For example, the reaction of 1-benzyl-4-ethoxycarbonylpyridinium salts with zinc and benzyl bromide has been shown to regioselectively produce the corresponding 4,4-disubstituted 1,4-dihydropyridines. While the 1-benzoyl derivative proved stable, the 1-benzyl analogue could be subsequently reduced catalytically to the piperidine. This reactivity highlights the role of the N-benzyl group in facilitating the formation of a dihydropyridine intermediate. The synthesis of novel amphiphilic N-benzyl 1,4-dihydropyridine derivatives has also been explored, underscoring the importance of this scaffold in developing new molecular architectures. The general transformation involves the addition of two electrons and a proton (formally a hydride ion) to the pyridinium ring, disrupting the aromaticity and forming the dihydropyridine structure.

| Reactant (Pyridinium Salt) | Reagents | Product (1,4-Dihydropyridine) | Reference |

| 1-Benzyl-4-ethoxycarbonylpyridinium salt | Zn, Benzyl bromide | 1-Benzyl-4-benzyl-4-ethoxycarbonyl-1,4-dihydropyridine | |

| 1-Benzoyl-4-ethoxycarbonylpyridinium salt | Zn, Benzyl bromide | 1-Benzoyl-4-benzyl-4-ethoxycarbonyl-1,4-dihydropyridine | |

| 1-Benzoyl-4-ethoxycarbonylpyridinium chloride | Zn, Benzoyl chloride | 1-Benzoyl-4-benzoyl-4-ethoxycarbonyl-1,4-dihydropyridine |

Hydride Transfer Mechanisms

Hydride transfer (HT) is a fundamental chemical process where a hydride ion (H⁻) is transferred from a donor to an acceptor molecule. In the context of pyridinium chemistry, N-substituted pyridinium cations, including this compound, function as hydride acceptors. This process is the reverse of the formation of dihydropyridines from pyridinium salts; here, a dihydropyridine derivative acts as the hydride donor to another molecule. This reactivity is famously modeled on the biological redox cofactor NAD⁺/NADH, where the pyridinium ring of NAD⁺ accepts a hydride.

The mechanism of hydride transfer can occur in a single step or via a multi-step process involving the sequential transfer of an electron and a hydrogen atom. The benzyl group on the nitrogen atom of this compound influences the electronic properties of the pyridinium ring, affecting its ability to accept a hydride. Coordination of metal ions to the pyridine ring can further lower its electron density, enhancing its hydride-accepting capability and lowering the reduction potential. Studies on intramolecular hydride addition to pyridinium salts have shown that the transfer can be highly regio- and stereoselective, leading to the formation of specific dihydropyridone products. The nature of the substituents on both the hydride donor and the pyridinium acceptor can influence the thermodynamics and kinetics of the transfer reaction.

Investigation of Reaction Intermediates and Transition States

The reactivity of this compound is intrinsically linked to the stability of the intermediates and the energy of the transition states involved in its reactions. A key reaction for which this has been studied is its formation via the Menshutkin reaction, an S(_N)2 type reaction between pyridine and benzyl bromide.

Computational studies have provided significant insight into this process. Reactive molecular dynamics simulations of the reaction between pyridine and methyl bromide (Pyr+MeBr), a close analogue, have been used to determine the activation free energies in various solvents. These calculations show a significant catalytic effect from polar solvents, which stabilize the charged transition state more effectively than nonpolar solvents. The calculated barrier heights are in good agreement with experimental values, validating the computational models.

Fragmentation pathways of benzylpyridinium compounds upon ionization have also been investigated using mass spectrometry combined with quantum chemical calculations. These studies revealed a competition between a direct bond cleavage to form a benzylium (B8442923) ion and a rearrangement reaction to form a more stable tropylium (B1234903) ion. The calculations assessed the geometries and energies of the transition states and intermediates for these competing pathways, confirming that the rearrangement process to the tropylium species is a viable route.

Calculated Activation Free Energies (ΔG‡) for the Pyr+MeBr Menshutkin Reaction in Various MediaExploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is governed by the redox properties of the pyridinium core. N-alkylpyridinium salts are known to be redox-active and can undergo single-electron transfer (SET) upon stimulation with light or electric current.

Electrochemical Reactivity: The electrochemical reduction of N-alkylpyridinium salts is a key step in many synthetic methodologies. These salts typically have relatively positive reduction potentials, making them easier to reduce compared to other alkyl electrophiles like alkyl halides. This property has been leveraged in nickel-catalyzed electroreductive cross-coupling reactions with aryl bromides. The process involves the single-electron reduction of the pyridinium salt to generate a pyridyl radical. This intermediate can then undergo C–N bond cleavage to release an alkyl radical, which participates in the cross-coupling cycle. The efficiency and outcome of these reactions are highly dependent on the reaction conditions, including the choice of electrodes and electrolytes.

Photochemical Reactivity: Upon irradiation with UV light, N-alkylpyridinium salts can be excited to higher energy states, enabling reactions that are not accessible under thermal conditions. DFT calculations on the photochemical reaction of 1-n-butylpyridinium salt suggest that excitation can lead to the formation of a Dewar isomer (a bicyclic valence isomer). This highly strained intermediate can then react with nucleophiles to yield complex products. Studies on related N-(arylmethyl)-2-halopyridinium salts have shown that photocyclization occurs via excitation of the pyridinium ring, not the appended aryl group. The reaction is believed to involve the triplet state of the pyridinium salt, leading to the formation of radical intermediates and ultimately the cyclized product. This indicates that the pyridinium moiety itself is the primary chromophore and the site of photochemical activity.

Applications in Advanced Organic Synthesis and Catalysis

1-Benzylpyridin-1-ium Bromide as a Phase-Transfer Catalystbenchchem.commdpi.com

Quaternary pyridinium (B92312) salts, including this compound, are a significant class of compounds widely employed as phase-transfer catalysts (PTCs). This catalytic approach is crucial for reactions where the reactants are present in separate, immiscible phases, such as a solid-liquid or an aqueous-organic system. mdpi.com The function of this compound in this role is predicated on its amphipathic nature, possessing both a hydrophilic, charged pyridinium head and a lipophilic, organic-soluble benzyl (B1604629) group.

Table 1: Mechanism of Phase-Transfer Catalysis

| Step | Description | Phase Location |

| 1. Ion Exchange | The 1-benzylpyridinium cation ([BP]⁺) exchanges its bromide anion (Br⁻) for a reactant anion (X⁻) from the aqueous or solid phase. | Interface |

| 2. Phase Transfer | The newly formed ion pair ([BP]⁺X⁻) migrates from the aqueous/solid phase into the bulk organic phase due to the lipophilicity of the benzyl group. | Organic Phase |

| 3. Reaction | The reactant anion (X⁻) reacts with the organic substrate (RY) to form the product (RX). | Organic Phase |

| 4. Catalyst Regeneration | The 1-benzylpyridinium cation, now paired with the leaving group anion (Y⁻), migrates back to the interface to restart the cycle. | Interface |

By actively transporting reactants across the phase boundary, this compound significantly increases the concentration of the reactant anion in the organic phase. This circumvents the slow reaction rates that would otherwise occur only at the interface of the two immiscible liquids. This increased effective concentration leads to a dramatic acceleration of the reaction. For instance, in reactions like the Williamson ether synthesis or nucleophilic substitutions, the use of a phase-transfer catalyst can reduce reaction times from many hours or days to a few hours, often under milder conditions (e.g., lower temperatures) and with improved yields. google.comphasetransfercatalysis.com The addition of composite catalysts and buffer reagents can further decrease reaction times and improve product purity by minimizing side reactions. google.com

Role in Organocatalysis

Beyond its function as a transport agent in phase-transfer systems, this compound and its derivatives are subjects of research in organocatalysis. In this context, the pyridinium moiety itself is directly involved in the catalytic transformation, rather than merely facilitating inter-phase transport.

A significant area of current research involves the application of this compound in the development of metal-free catalytic systems for selective oxidation reactions. In these applications, the pyridinium salt can act as a catalyst to activate substrates or reagents. The electrophilic nature of the pyridinium ring can influence the reactivity of associated molecules, enabling selective transformations without the need for traditional heavy metal catalysts. This aligns with the principles of green chemistry by avoiding toxic and expensive metal reagents.

The catalytic efficacy of pyridinium salts can be precisely adjusted by modifying the substituents on the pyridine (B92270) ring. The electronic and steric properties of the catalyst can be fine-tuned to optimize its performance for a specific reaction. For example, introducing electron-withdrawing groups onto the pyridinium ring increases its electrophilicity, which can enhance its activity in certain catalytic cycles. Conversely, electron-donating groups can modulate the catalyst's reactivity in a different manner. The steric bulk of substituents can also play a critical role in controlling the selectivity of a reaction, particularly in asymmetric catalysis. This tunability allows for the rational design of catalysts based on 1-benzylpyridinium scaffolds for a wide array of synthetic applications.

Table 2: Hypothetical Influence of Ring Substituents on Catalytic Activity

| Substituent Type | Position on Ring | Potential Effect on Catalysis | Rationale |

| **Electron-Withdrawing (e.g., -NO₂) ** | Ortho, Para | Increased catalytic activity in reactions requiring substrate activation by an electrophilic catalyst. | Enhances the positive charge on the pyridinium ring, making it a stronger Lewis acid. |

| Electron-Donating (e.g., -OCH₃) | Ortho, Para | Decreased activity where electrophilicity is key; may enhance stability or solubility. | Reduces the positive character of the pyridinium ring. |

| Bulky Steric Group (e.g., -tBu) | Ortho | May induce stereoselectivity by creating a chiral pocket or sterically directing the approach of reactants. | Controls the spatial arrangement of the substrate around the catalytic center. |

Precursor for N-Heterocyclic Carbene (NHC) Ligands (if applicable)

While imidazolium and imidazolinium salts are the most common and direct precursors for the synthesis of stable N-heterocyclic carbenes (NHCs), the use of pyridinium salts like this compound for this purpose is not a standard application. beilstein-journals.org The deprotonation of imidazolium salts at the C2 position yields the highly stable Arduengo-type carbenes, which have become ubiquitous ligands in transition metal catalysis and organocatalysis. beilstein-journals.orgorientjchem.org In contrast, the deprotonation of a 1-substituted pyridinium salt typically occurs at one of the α-protons of the ring or at the α-position of the N-substituent (the benzylic position in this case), leading to the formation of a pyridinium ylide rather than a stable carbene. Therefore, this compound is not considered a conventional precursor for N-heterocyclic carbene ligands in the context of modern synthetic chemistry.

Utility in C-C Bond Forming Reactions

Quaternary pyridinium salts, including this compound, are recognized for their versatile roles in facilitating carbon-carbon bond formation. rsc.org While direct catalytic applications of this compound in well-known cross-coupling reactions are not extensively documented, the broader class of pyridinium salts participates in C-C bond formation through several mechanisms.

N-functionalized pyridinium salts can serve as convenient precursors to radical intermediates upon single electron transfer. researchgate.net These alkyl radicals can then engage in various organic transformations to form new C-C bonds. researchgate.netnih.gov For instance, Katritzky salts, a class of pyridinium salts derived from primary amines, are well-established precursors for alkyl radicals that can undergo alkylation, arylation, and alkenylation reactions. nih.gov This general reactivity highlights the potential of pyridinium scaffolds in C-C bond forming processes.

Furthermore, alkyl pyridinium salts can function as electrophiles in cross-coupling reactions. A notable example is the Negishi cross-coupling of alkyl pyridinium salts with alkylzinc halides, which enables the formation of alkyl-alkyl bonds. nih.gov This methodology allows for the transformation of an amino group, via the corresponding pyridinium salt, into a variety of alkyl substituents, showcasing the utility of pyridinium salts in constructing saturated carbon frameworks. nih.gov

The table below summarizes the general roles of pyridinium salts in C-C bond forming reactions, which provides a framework for understanding the potential applications of this compound.

| Reaction Type | Role of Pyridinium Salt | Resulting Bond Formation |

| Radical Reactions | Precursor to alkyl radicals | C(sp3)-C(sp2), C(sp3)-C(sp) |

| Cross-Coupling Reactions | Electrophilic partner | C(sp3)-C(sp3) |

It is important to note that while these reactions demonstrate the capability of the pyridinium motif in C-C bond formation, further research is needed to fully elucidate the specific catalytic or mediating role of this compound in a broader range of C-C coupling reactions.

Contribution to Complex Molecule Synthesis

A significant contribution of this compound to the synthesis of complex molecules lies in its role as a precursor to pyridinium ylides, which are valuable intermediates in the construction of nitrogen-containing heterocyclic compounds. unimi.it Specifically, the in situ generation of a pyridinium ylide from this compound (or analogous structures formed in the reaction mixture) enables access to indolizine derivatives through 1,3-dipolar cycloaddition reactions. unimi.itunimi.it

The synthesis of indolizines, a class of bicyclic heterocycles with interesting biological and optical properties, often proceeds via the reaction of a pyridinium ylide with a suitable dipolarophile, such as an alkyne. unimi.it The reaction sequence typically involves the deprotonation of the pyridinium salt in the presence of a base to form the transient pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition with an alkyne, followed by oxidation to yield the aromatic indolizine core. unimi.it

A study on the cycloaddition of pyridinium ylides with alkynes highlighted that the reaction conditions could be tuned to proceed under mild conditions, including at room temperature in aqueous buffers, by modifying the substituents on the pyridinium salt and the alkyne. unimi.it This approach provides a versatile route to functionalized indolizines.

The general scheme for the synthesis of indolizines from a pyridinium salt is depicted below:

Scheme 1: General Synthesis of Indolizines via Pyridinium Ylide Cycloaddition

This strategy has been employed in one-pot cascade reactions for the preparation of indolizine derivatives from a range of chalcones, pyridines, and benzyl bromides, showcasing the efficiency of this methodology.

The table below provides an overview of the key steps and components in the synthesis of indolizines involving pyridinium ylides derived from precursors like this compound.

| Step | Description | Key Reagents/Intermediates |

| 1 | Formation of Pyridinium Salt | Pyridine, Benzyl bromide |

| 2 | Generation of Pyridinium Ylide | Pyridinium salt, Base |

| 3 | 1,3-Dipolar Cycloaddition | Pyridinium ylide, Alkyne |

| 4 | Aromatization | Oxidation |

The utility of this compound as a stable precursor that can be readily converted into a reactive intermediate makes it a valuable tool for synthetic chemists aiming to construct complex heterocyclic scaffolds. A notable instance of the formation of a complex pyridinium salt, 2-(1-methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium bromide, was observed during the synthesis of derivatives being investigated as potential disease-modifying agents for Parkinson's disease. masterorganicchemistry.com This highlights the relevance of such pyridinium salt formation in the synthesis of biologically active molecules.

Precursor Chemistry for Novel Chemical Entities and Functional Materials

Synthesis of Functionalized Pyridinium (B92312) Salts

The synthesis of pyridinium salts is a well-established area of organic chemistry, typically proceeding via the SN2 reaction between pyridine (B92270) or its derivatives and an alkyl or benzyl (B1604629) halide. The foundational synthesis of 1-benzylpyridin-1-ium bromide involves the direct reaction of pyridine with benzyl bromide. For optimal yield and purity, reaction conditions can be fine-tuned, such as using specific molar ratios of reactants and selecting anhydrous solvents like acetonitrile (B52724) to minimize side reactions. A general laboratory method involves refluxing pyridine with an alkyl bromide, followed by purification steps such as washing with ethyl acetate (B1210297) to remove unreacted starting materials and drying under vacuum. nih.gov

Derivatization for Tailored Chemical Properties

The properties of this compound can be precisely tailored by introducing functional groups onto the pyridine ring. This is typically achieved by using a substituted pyridine as the starting material. This derivatization is key to creating compounds with specific characteristics for various applications.

One significant example is the synthesis of 1-benzylpyridinium-3-carboxylate, a compound utilized as a brightening agent in electroplating processes. wuhanbrightchemical.com This zwitterionic molecule is prepared by reacting benzyl chloride with nicotinic acid (pyridine-3-carboxylic acid) in an aqueous solution of sodium hydroxide. google.comgoogle.com The reaction efficiency can be substantially improved by employing a composite catalyst, such as a mixture of potassium carbonate and a quaternary ammonium (B1175870) salt (e.g., cetyl trimethylammonium bromide), along with a buffer like sodium carbonate. google.com This optimized process can achieve product concentrations exceeding 90% in a significantly shorter reaction time compared to uncatalyzed methods. google.comgoogle.com

Another common derivatization involves introducing alkyl groups to the pyridine ring. For instance, the reaction of 4-methylpyridine (B42270) with benzyl bromide yields 1-benzyl-4-methylpyridinium bromide, a precursor for ionic liquids. researchgate.net These examples demonstrate how the premeditated selection of a substituted pyridine allows for the synthesis of functionalized benzylpyridinium salts with desired chemical attributes.

| Product Name | Pyridine Derivative | Benzylating Agent | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| 1-Benzylpyridinium-3-carboxylate | Nicotinic acid | Benzyl chloride | Aqueous NaOH, 70-100 °C, optional composite catalyst and buffer | google.comgoogle.com |

| 1-Benzyl-4-methylpyridinium bromide | 4-Methylpyridine | Benzyl bromide | Direct synthesis | researchgate.net |

Analogues with Modified N-Substituents

In addition to modifying the pyridine ring, altering the N-substituent is a primary strategy for tuning the physicochemical properties of pyridinium salts. While the focus is on the N-benzyl group, a wide array of analogues can be synthesized by replacing benzyl bromide with other organic halides. This approach is fundamental to creating families of pyridinium salts with systematically varied characteristics.

For example, a series of N-alkylpyridinium bromides can be synthesized by reacting pyridine with various 1-bromoalkanes. nih.gov The length of the alkyl chain is a critical determinant of the resulting salt's properties. This is exemplified by the synthesis of compounds such as 1-butylpyridinium (B1220074) bromide, 1-hexylpyridinium (B1223320) bromide, and 1-octylpyridinium (B14679969) bromide. nih.gov Similarly, longer alkyl chains, such as in 1-dodecylpyridinium bromide, have been incorporated to create pyridinium-based ionic liquid crystals. semanticscholar.org The synthesis generally involves the direct reaction of pyridine with the corresponding alkyl bromide, often under reflux for extended periods to ensure complete reaction. nih.gov

| N-Substituent Group | Alkylating Agent | Resulting Pyridinium Cation | Reference |

|---|---|---|---|

| Butyl | 1-Bromobutane | 1-Butylpyridinium | nih.gov |

| Hexyl | 1-Bromohexane | 1-Hexylpyridinium | nih.gov |

| Octyl | 1-Bromooctane | 1-Octylpyridinium | nih.gov |

| Dodecyl | 1-Bromododecane | 1-Dodecylpyridinium | semanticscholar.org |

Development of Ionic Liquids based on this compound

Quaternary pyridinium salts, including this compound and its derivatives, are pivotal precursors in the synthesis of ionic liquids (ILs). These salts form the cationic component of the IL, which can be paired with a variety of anions to create materials with tunable properties. The synthesis of 1-benzyl-4-methylpyridinium bromide is a direct route to an IL precursor, which can subsequently undergo anion exchange to produce a range of ILs with differing characteristics. researchgate.net

Synthesis of Bis-Pyridinium Ionic Liquids

The concept of pyridinium-based ILs can be extended to dicationic or "bis-pyridinium" structures, where two pyridinium units are linked together. These dicationic ILs often exhibit unique properties compared to their monocatonic counterparts. A common synthetic strategy involves the quaternization of a molecule containing two pyridine rings. For example, focused bis-pyridinium based-ionic liquids have been synthesized through the quaternization of 1,2-di(pyridin-4-yl)ethane with an alkylating agent, followed by anion exchange. nih.gov

Another advanced approach involves polymerization. Poly(ionic liquid)s containing bis-pyridinium moieties in the polymer backbone have been synthesized. dtu.dk This was achieved by reacting a bispiperidine monomer with bifunctional alkyl or benzyl bromide monomers in a one-step synthesis. dtu.dk This method creates a main-chain poly(ionic liquid) where the dicationic units are repeated throughout the polymer structure.

Anion Exchange Strategies in Ionic Liquid Synthesis

Anion exchange is a critical and versatile step in the synthesis of ionic liquids, as the choice of anion profoundly influences the final properties of the IL. Starting with a halide salt, such as this compound, the bromide anion can be readily replaced with a wide range of other anions.

The metathesis method is a widely used, green-chemistry approach for this transformation. mdpi.com For instance, 1-benzyl-4-methylpyridinium bromide ([BMPy]Br) has been successfully converted to 1-benzyl-4-methylpyridinium tetrafluoroborate (B81430) ([BMPy]BF₄) and 1-benzyl-4-methylpyridinium hexafluorophosphate (B91526) ([BMPy]PF₆) through anion-exchange methods. researchgate.net This allows for the systematic study of how different anions affect properties like thermal stability and solubility. researchgate.net Another efficient technique involves the use of anion-exchange resins, which can facilitate a clean and quantitative exchange of bromide or iodide for a broad range of other anions. rsc.org The thermodynamic driving force for anion exchange can vary significantly, following trends related to factors like the anion's interaction with water. nih.gov The anion's position in the Hofmeister series can also be a predictor of its effect on interactions within a system. nih.gov

| Starting Cation | Exchanged Anion | Resulting Ionic Liquid | Reference |

|---|---|---|---|

| 1-Benzyl-4-methylpyridinium | Tetrafluoroborate (BF₄⁻) | [BMPy]BF₄ | researchgate.net |

| 1-Benzyl-4-methylpyridinium | Hexafluorophosphate (PF₆⁻) | [BMPy]PF₆ | researchgate.net |

| Butylpyridinium | Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) | [C₄py]NTf₂ | mdpi.com |

| Butylpyridinium | Hydrogen sulfate (B86663) (HSO₄⁻) | [C₄py]HSO₄ | mdpi.com |

Integration into Polymeric Materials

The structural motifs of this compound can be incorporated into macromolecular structures to form poly(ionic liquid)s (PILs). This integration is achieved by designing monomers that contain the pyridinium (or a related cation like piperidinium) and benzyl functionalities, which can then be polymerized.

A notable example is the synthesis of main-chain PILs where piperidinium (B107235) cations are part of the polymer backbone. dtu.dk This was accomplished through the polycondensation of a bispiperidine monomer with various bifunctional benzyl bromide monomers. The reaction, typically stirred at an elevated temperature (e.g., 80 °C) in a solvent like DMF, results in the formation of a poly(bis-piperidinium) bromide. dtu.dk These synthesized PILs can then be blended with other structural polymers, such as polybenzimidazole, to be processed into functional materials like anion exchange membranes. dtu.dk This synthetic strategy demonstrates a direct pathway for integrating the core chemical structure of benzyl-substituted quaternary ammonium salts into a polymeric framework.

Formation of Hybrid Organic-Inorganic Materials

This compound serves as a crucial organic component in the targeted synthesis of low-dimensional hybrid organic-inorganic materials. Its role is primarily as a cationic template or "spacer" that directs the assembly of inorganic metal-halide frameworks, leading to novel crystalline structures with distinct photophysical properties. The bulky and rigid nature of the 1-benzylpyridin-1-ium cation influences the connectivity of the metal-halide octahedra, often resulting in zero-dimensional (0D) or one-dimensional (1D) inorganic structures rather than three-dimensional (3D) perovskite networks.

Detailed research has demonstrated the successful synthesis of a hybrid bromoplumbate (lead bromide) complex using this compound. ntu.edu.sg This process involves the reaction of stoichiometric amounts of this compound and lead(II) bromide. ntu.edu.sg The crystal growth is typically achieved through solution-based methods, such as vapor diffusion, where an antisolvent is slowly introduced to a solution of the precursors. ntu.edu.sg

A notable example is the formation of the trimeric organic-bromoplumbate hybrid, formulated as (C₁₂H₁₂N)₆[Pb₃Br₁₂] (where C₁₂H₁₂N⁺ is the 1-benzylpyridin-1-ium cation). researchgate.netresearchgate.net In this 0D hybrid material, discrete molecular trimetallic lead bromide clusters, [Pb₃Br₁₂]⁶⁻, are isolated and charge-balanced by the surrounding 1-benzylpyridin-1-ium cations. researchgate.net

The synthesis of the this compound precursor itself is a straightforward quaternization reaction, as detailed in the table below.

Table 1: Synthesis of this compound Precursor Data derived from research on the synthesis of N-alkylpyridinium halide salts. ntu.edu.sg

| Reactant 1 | Reactant 2 | Process | Product | Yield |

|---|---|---|---|---|

| Pyridine | Benzyl bromide | The reaction is monitored by ¹H NMR spectroscopy. Upon completion, the mixture is cooled, and the resulting precipitate is isolated by filtration, washed with diethyl ether, and dried in vacuo. | This compound | 90% |

The resulting hybrid material, (C₁₂H₁₂N)₆[Pb₃Br₁₂], exhibits unique photoluminescent properties that are a direct consequence of its low-dimensional structure. Upon excitation with ultraviolet (UV) light, it displays a significant, intrinsically broad emission. researchgate.netresearchgate.net This emission is characterized by a large Stokes shift, which is the difference between the positions of the absorption and emission maxima. researchgate.netresearchgate.net Such properties are indicative of emission from self-trapped excitons, a phenomenon common in low-dimensional perovskite-like materials where the electronic excitation is highly localized. researchgate.net

The key research findings on the photophysical characteristics of this N-benzylpyridinium lead-bromide hybrid are summarized in the following table.

Table 2: Photoluminescent Properties of (C₁₂H₁₂N)₆[Pb₃Br₁₂] Hybrid Material Data derived from studies on the photoluminescence of N-benzylpyridinium lead-bromide. researchgate.netresearchgate.net

| Property | Value |

|---|---|

| Emission Peak Center | 571 nm |

| Emission Profile | Broadband (spanning 400 to 800 nm) |

| Stokes Shift | ~1.39 eV |

| Full Width at Half Maximum (FWHM) | ~146 nm |

| Photoluminescence Lifetime (Room Temp) | 426 ns |

| Photoluminescence Lifetime (77 K) | 5.8 µs |

The comparatively long photoluminescence lifetime, which increases significantly at cryogenic temperatures (77 K), further supports the mechanism of self-trapped exciton (B1674681) emission. researchgate.netresearchgate.net The reduced dimensionality of the inorganic lattice in this material, directed by the 1-benzylpyridin-1-ium cation, also contributes to a photoluminescence quantum yield of at least 10%, an order of magnitude higher than its 1D analogues. researchgate.net These findings underscore the critical role of this compound in creating novel hybrid materials with tunable and potentially useful optical properties.

Computational and Theoretical Studies of 1 Benzylpyridin 1 Ium Bromide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT provides a feasible way to calculate properties like molecular orbital energies, electron density distribution, and electrostatic potential. For 1-benzylpyridin-1-ium bromide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can be performed to optimize the molecular geometry and predict its electronic characteristics. These calculations are fundamental for understanding the molecule's intrinsic stability and reactivity.

To quantify the reactivity of different sites within the 1-benzylpyridin-1-ium cation, DFT is used to calculate various reactivity descriptors. Among the most informative are the Fukui indices, which indicate the change in electron density at a specific atomic site when the total number of electrons in the system changes. These indices help identify the most probable sites for nucleophilic, electrophilic, and radical attack.

The Fukui function, ƒ(r), is defined as the derivative of the electron density ρ(r) with respect to the number of electrons N at a constant external potential v(r). Condensed Fukui indices are calculated for each atom in the molecule:

ƒ+ : for nucleophilic attack (attack by an electron donor)

ƒ- : for electrophilic attack (attack by an electron acceptor)

ƒ0 : for radical attack

Calculations for the 1-benzylpyridin-1-ium cation would likely reveal that the nitrogen atom and specific carbons in the pyridinium (B92312) ring are key sites for chemical reactions. Identifying these nucleophilic and electrophilic sites is crucial for predicting how the compound will behave in various chemical pathways.

| Atomic Site | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | Most Likely Reaction Type |

|---|---|---|---|

| N1 (Pyridinium Nitrogen) | 0.05 | 0.18 | Electrophilic Attack |

| C2 (alpha-carbon, Pyridinium) | 0.15 | 0.03 | Nucleophilic Attack |

| C4 (gamma-carbon, Pyridinium) | 0.13 | 0.04 | Nucleophilic Attack |

| C7 (Benzylic Carbon) | 0.10 | 0.08 | Susceptible to both |

First-principles calculations, primarily using DFT, allow for the simulation of various spectroscopic signatures, which can then be compared with experimental data for validation. For this compound, vibrational spectra such as Infrared (IR) and Raman can be computationally generated. nih.gov The process involves optimizing the molecule's geometry to find its minimum energy structure and then calculating the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and their corresponding intensities.

By comparing the calculated spectra with experimental results, researchers can confirm the structure of the synthesized compound and achieve a detailed assignment of the vibrational modes to specific molecular motions, such as C-H stretching in the aromatic rings or vibrations of the pyridinium core. nih.gov

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch (Phenyl) | 3060 | 3065 | Stretching vibration |

| Aromatic C-H Stretch (Pyridinium) | 3035 | 3040 | Stretching vibration |

| CH₂ Stretch (Benzylic) | 2950 | 2955 | Asymmetric stretch |

| C=C/C=N Ring Stretch (Pyridinium) | 1630 | 1635 | Ring deformation |

| C=C Ring Stretch (Phenyl) | 1585 | 1590 | Ring deformation |

Molecular Dynamics (MD) Simulations of Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing detailed information about their interactions with the surrounding environment, such as solvent molecules. For an ionic compound like this compound, MD simulations can reveal how the cation and anion are solvated. These simulations model the system using a force field (e.g., OPLS-AA) that defines the potential energy of the atoms and their interactions.

By simulating the compound in a box of solvent molecules (e.g., water, acetonitrile), researchers can analyze the radial distribution functions to understand the structure of the solvent shells around the 1-benzylpyridin-1-ium cation and the bromide anion. This is critical for understanding its solubility and how the solvent mediates its reactivity in solution.

Transition State Analysis and Activation Energy Calculations

Understanding the mechanism of a chemical reaction requires characterizing the high-energy transition state that connects reactants to products. Computational methods are invaluable for locating these transient structures and calculating the activation energy of the reaction, which determines its rate.

For reactions occurring in solution or in complex biological systems, Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient yet accurate approach. nih.gov In a QM/MM simulation, the part of the system where the chemical reaction occurs (e.g., the reacting atoms of this compound and a nucleophile) is treated with a high-level quantum mechanics method. The rest of the system, such as the bulk solvent, is treated with a less computationally expensive molecular mechanics force field. nih.gov This hybrid approach allows for the modeling of activation energies for proposed mechanisms while accounting for the environmental effects of the solvent. nih.gov

By mapping the potential energy surface, computational methods can elucidate the step-by-step pathway of a reaction. For this compound, this could involve modeling its formation via the SN2 reaction between pyridine (B92270) and benzyl (B1604629) bromide. Transition state analysis would help identify the structure of the SN2 transition state and calculate the reaction's activation barrier. These calculations provide a detailed picture of the bond-forming and bond-breaking processes, offering insights into factors that influence the reaction rate and outcome. nih.gov Such mechanistic studies are fundamental to leveraging the reactivity of this compound in various synthetic applications.

Due to the absence of specific computational studies in the public domain focusing on the thermodynamic and kinetic modeling of reactions involving this compound, a detailed article with specific data tables and in-depth research findings as requested cannot be generated at this time.

Advanced Analytical Approaches for Reaction and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed investigation of reactions involving 1-Benzylpyridin-1-ium bromide. It provides unparalleled insights into molecular structure and reaction dynamics in solution.

In situ or real-time NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR tube, providing valuable kinetic data. A notable application is the study of the Menschutkin reaction, the quaternization of pyridine (B92270) with benzyl (B1604629) bromide to form this compound.

79Br NMR spectroscopy has been effectively employed to monitor the kinetics of this reaction. nih.govsci-hub.seresearchgate.net This technique focuses on the signal of the bromide ion (Br-), which is produced as the reaction progresses. nih.gov Since the bromine atom in the reactant, benzyl bromide, is covalently bonded and in an asymmetric electronic environment, its 79Br NMR signal is typically too broad to be observed with a high-resolution spectrometer. huji.ac.il In contrast, the free bromide ion in solution is in a more symmetrical environment, resulting in a detectable NMR signal. The intensity of this signal is directly proportional to the concentration of the bromide ion, and therefore, to the concentration of the this compound product formed. sci-hub.se

By acquiring 79Br NMR spectra at regular time intervals, a kinetic profile of the reaction can be constructed. This approach has been shown to yield kinetic data consistent with that obtained from traditional 1H NMR spectroscopy, which monitors the disappearance of reactant signals or the appearance of product signals. nih.govresearchgate.net The use of 79Br NMR offers an alternative when proton signals of reactants and products overlap, making 1H NMR analysis complex. sci-hub.se

Table 1: Comparison of NMR Techniques for Kinetic Monitoring of this compound Formation

| Technique | Nucleus Observed | Principle | Advantages | Limitations |

| ¹H NMR | ¹H | Monitors changes in proton signals of reactants and products. | High sensitivity, readily available. | Signal overlap can complicate analysis. |

| ⁷⁹Br NMR | ⁷⁹Br | Monitors the appearance of the free bromide ion signal. nih.gov | Useful when ¹H signals overlap; directly tracks product formation. sci-hub.se | Lower sensitivity compared to ¹H; quadrupolar nucleus can lead to broad signals. huji.ac.il |

In instances where reaction mixtures are complex, containing starting materials, intermediates, products, and byproducts, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as 2D NMR, are powerful tools for resolving these complexities and unequivocally establishing structural connectivity. pressbooks.pubiupac.org

Correlation Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring and between the benzylic protons and the ortho-protons of the benzyl ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. pressbooks.pubsdsu.edu An HSQC spectrum of a reaction mixture containing this compound would display cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to. This is invaluable for assigning the ¹³C spectrum and confirming the integrity of the benzyl and pyridinium (B92312) moieties in the product and any intermediates. magritek.com The distinct chemical shifts of the pyridinium ring carbons and the benzyl group carbons can be clearly resolved and assigned. researchgate.net

These 2D NMR techniques provide a detailed map of the molecular structure, which is crucial for identifying unexpected products or intermediates in the reaction mixture, thereby offering deeper mechanistic insights. iupac.orgresearchgate.net

Mass Spectrometry Techniques for Mechanistic Insights and Intermediate Detection

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in identifying compounds and elucidating reaction mechanisms, particularly through the detection of transient intermediates. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is a significant advantage over nominal mass measurements. nih.gov

For this compound (C₁₂H₁₂N⁺), HRMS can confirm its elemental composition by matching the experimentally measured mass of the cation with its calculated exact mass. This is crucial for distinguishing it from other potential products or impurities with the same nominal mass.

Furthermore, Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing charged species like this compound. researchgate.netasianpubs.org ESI-MS/MS, which involves the fragmentation of a selected ion, is particularly useful for gaining structural information and mechanistic insights. The fragmentation pathways of benzylpyridinium ions have been studied, revealing that in addition to the expected C-N bond cleavage, rearrangement processes can also occur. nih.govresearchgate.net The fragmentation pattern serves as a fingerprint for the ion's structure. By analyzing the fragments of potential reaction intermediates, their structures can be inferred, providing evidence for proposed reaction mechanisms. nih.govrsc.org

Table 2: Key Mass Spectrometry Data for 1-Benzylpyridin-1-ium Cation

| Ion | Formula | Calculated Exact Mass (m/z) | Primary Fragmentation Pathway | Major Fragment Ions |

| 1-Benzylpyridin-1-ium | C₁₂H₁₂N⁺ | 170.0964 | C-N bond cleavage | C₇H₇⁺ (Tropylium ion), C₅H₅N (Pyridine) |

| Rearrangement | Substituted tropylium (B1234903) ions nih.gov |

Chromatographic Methods for Reaction Analysis and Product Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for both qualitative identification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. A validated HPLC method can accurately determine the concentration of the product, quantify unreacted starting materials, and detect impurities. nih.govekb.egsemanticscholar.org

A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). wisdomlib.org Detection is commonly performed using a UV detector, as the pyridinium and benzyl rings are strong chromophores.

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a standard. The concentration of this compound in a reaction sample can then be determined by comparing its peak area to the calibration curve. ekb.eg

Method validation according to ICH guidelines ensures the reliability of the analytical data. wisdomlib.orgsemanticscholar.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The direct proportionality of the detector response to the concentration of the analyte over a given range. wisdomlib.org

Accuracy: The closeness of the measured value to the true value. semanticscholar.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. semanticscholar.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected. wisdomlib.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org

Such a validated HPLC method is crucial for assessing the purity of synthesized this compound, ensuring it meets required specifications and is free from significant levels of starting materials or byproducts. researchgate.net

Table 3: Illustrative HPLC Method Parameters for Analysis of Pyridinium Compounds

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) semanticscholar.org | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Phosphate or Acetate (B1210297) Buffer ekb.egwisdomlib.org | Elution of the components. |

| Flow Rate | 1.0 - 1.2 mL/min ekb.egwisdomlib.org | Controls the speed of separation. |

| Detection | UV at ~210-260 nm | Detection of aromatic rings. |

| Injection Volume | 10 - 20 µL | Introduction of the sample. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) semanticscholar.org | Ensures reproducibility of retention times. |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for qualitatively monitoring the progress of the synthesis of this compound. This method allows for the rapid and efficient tracking of the consumption of starting materials and the formation of the product. The synthesis, a nucleophilic substitution reaction, involves the quaternization of the nitrogen atom in the pyridine ring by benzyl bromide.

The principle behind using TLC to monitor this reaction lies in the significant difference in polarity between the reactants and the product. The starting materials, pyridine and benzyl bromide, are relatively nonpolar organic compounds. In contrast, the product, this compound, is a quaternary ammonium (B1175870) salt, making it significantly more polar. This difference in polarity is the basis for their separation on a TLC plate, which typically consists of a solid stationary phase, such as silica (B1680970) gel, and a liquid mobile phase (eluent).

In a typical TLC analysis of this reaction, a sample of the reaction mixture is spotted onto a silica gel plate. The plate is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates. The less polar compounds (reactants) will have a weaker affinity for the polar silica gel and will be carried further up the plate by the mobile phase, resulting in higher Retention Factor (Rf) values. Conversely, the highly polar product, this compound, will interact more strongly with the stationary phase, causing it to move a shorter distance and exhibit a lower Rf value.

Visualization of the separated spots on the TLC plate is commonly achieved under ultraviolet (UV) light, as both the pyridine and benzyl moieties are UV-active. mdpi.com By comparing the intensity of the spots corresponding to the starting materials and the product over time, a chemist can effectively monitor the progression of the reaction until the starting material spots diminish or disappear, indicating the completion of the reaction.

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Compound | Role | Polarity | Expected Rf Value |

| Pyridine | Reactant | Less Polar | High |

| Benzyl Bromide | Reactant | Less Polar | High |

| This compound | Product | Highly Polar | Low (near the baseline) |

Note: The exact Rf values are dependent on the specific solvent system used.

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds, providing quantitative information about the elemental composition of a substance. For this compound, this method is indispensable for verifying its stoichiometry and confirming the empirical formula, C₁₂H₁₂BrN. This verification is crucial to ensure the purity and identity of the synthesized salt.

The technique involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. The amounts of these products are then used to calculate the percentage by mass of carbon, hydrogen, and nitrogen in the original sample. The percentage of bromine is typically determined by other methods, such as titration or ion chromatography, after the combustion process.

The experimentally determined mass percentages of each element are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct elemental composition and high purity of the synthesized this compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Table 2: Elemental Analysis Data for this compound (C₁₂H₁₂BrN)

| Element | Symbol | Theoretical Mass % | Found Mass % |

| Carbon | C | 57.62 | Typically within ±0.4% of theoretical |

| Hydrogen | H | 4.84 | Typically within ±0.4% of theoretical |

| Bromine | Br | 31.94 | Typically within ±0.4% of theoretical |

| Nitrogen | N | 5.60 | Typically within ±0.4% of theoretical |

This rigorous analytical confirmation is a standard and essential step in the characterization of novel compounds in chemical research.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The inherent properties of 1-Benzylpyridin-1-ium bromide and its derivatives make them promising candidates for a variety of novel catalytic transformations. A significant area of research is their application in metal-free catalytic systems, which are highly desirable for reducing costs and environmental impact associated with traditional metal catalysts.

One of the burgeoning applications is in organocatalysis. N-benzylpyridinium salts have been successfully employed in the catalytic enantioselective dearomatization of pyridines. This process provides direct access to highly valuable dihydropyridines, which are important structural motifs in many biologically active compounds. A key feature of this transformation is the unusual C-4 regioselectivity in the addition of nucleophiles, such as indoles, to the pyridine (B92270) ring, offering a complementary approach to existing methods that typically yield 1,2- or 1,6-dihydropyridines. rsc.orgnih.gov

Furthermore, research is being directed towards their use in selective oxidation reactions. The pyridinium (B92312) moiety can act as a catalyst for the oxidation of alcohols and other substrates, often in the presence of a co-oxidant. The tunability of the substituents on both the benzyl (B1604629) and pyridyl rings allows for the fine-tuning of the catalyst's electronic and steric properties to achieve high selectivity and efficiency.

Quaternary pyridinium salts, including this compound, are also widely recognized for their role as phase-transfer catalysts (PTCs). PTCs are instrumental in facilitating reactions between reactants located in immiscible phases (e.g., aqueous and organic), thereby enhancing reaction rates and yields under mild conditions. Future work will likely focus on developing more efficient and recyclable pyridinium-based PTCs for a broader range of organic transformations.

Development of Advanced Sustainable Synthetic Methodologies

In line with the principles of green chemistry, a significant research thrust is the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Recent studies have demonstrated that the formation of N-benzylated pyridinium salts can occur under remarkably mild, solvent-free conditions at room temperature. This approach circumvents the need for high temperatures and volatile organic solvents, which are often associated with conventional synthesis methods, thus reducing energy consumption and waste generation.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of pyridinium salts and other N-heterocycles, often from days to just hours or minutes, while also improving yields. srce.hr This technique offers a more energy-efficient alternative to conventional heating.

Similarly, ultrasound-assisted synthesis is another green methodology being explored. Sonication can enhance reaction rates and yields in the synthesis of pyridinium derivatives, providing a non-hazardous and efficient method for their preparation. srce.hr

The use of deep eutectic solvents (DESs) as environmentally friendly alternatives to traditional organic solvents is also gaining traction in the synthesis of quaternary pyridinium salts. srce.hr DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive.

Moreover, electrochemical methods are being investigated for the synthesis of benzylic pyridinium salts. Electrochemistry offers a clean and efficient way to drive chemical reactions, often avoiding the need for harsh reagents. nih.gov

| Sustainable Synthetic Method | Key Advantages | Reference |

| Solvent-Free Synthesis | Reduced waste, mild conditions, no volatile organic compounds. | |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, energy efficiency. | srce.hr |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, efficient, non-hazardous. | srce.hr |

| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, inexpensive solvent alternative. | srce.hr |

| Electrochemical Synthesis | Clean and efficient, avoids harsh reagents. | nih.gov |

Application in Complex Chemical Systems and Cascade Reactions